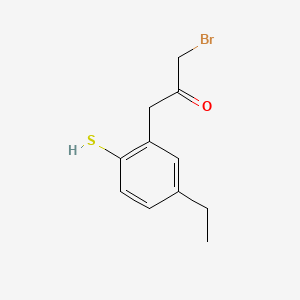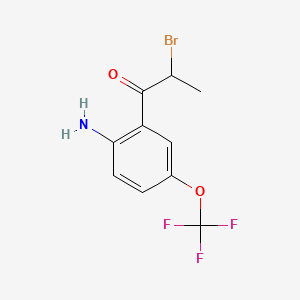![molecular formula C27H31N7O3 B14050658 2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE is a complex organic compound with a molecular formula of C27H29N7O3 and a molecular weight of 499.564 Da This compound is characterized by its intricate structure, which includes a benzimidazole core, a pyridine ring, and a carbamimidoylphenyl group
Preparation Methods
The synthesis of ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves multiple steps, typically starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE can be compared with other similar compounds, such as:
- Ethyl 3-((2-((4-carbamimidoylanilino)methyl)-1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino)propanoate
- 3-({2-[(4-carbamimidoyl-phenylamino)-methyl]-3-methyl-3h-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C27H31N7O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[2-[(4-carbamimidoylanilino)methyl]-7-ethyl-6-[formyl(pyridin-2-yl)amino]-3-methyl-2H-benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C27H31N7O3/c1-4-20-21(33(16-35)23-7-5-6-14-30-23)12-13-22-25(20)34(17(2)27(36)37)24(32(22)3)15-31-19-10-8-18(9-11-19)26(28)29/h5-14,16-17,24,31H,4,15H2,1-3H3,(H3,28,29)(H,36,37) |
InChI Key |
HCXMGQPUAJUIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1N(C(N2C)CNC3=CC=C(C=C3)C(=N)N)C(C)C(=O)O)N(C=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



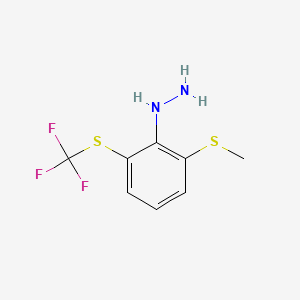
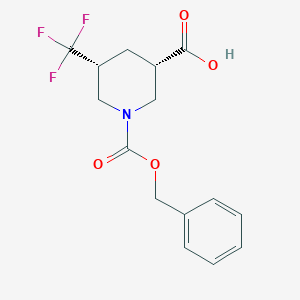
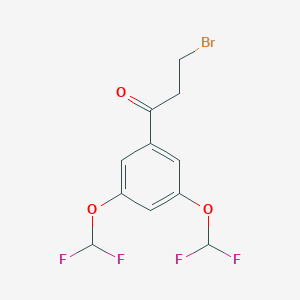
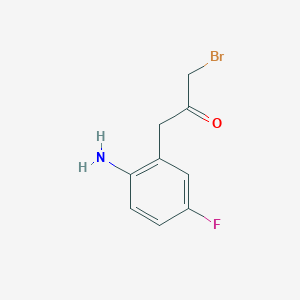
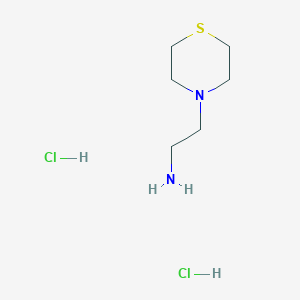
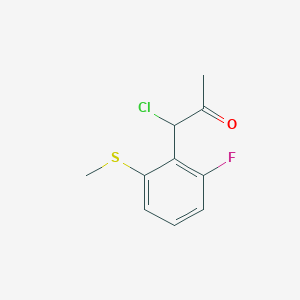

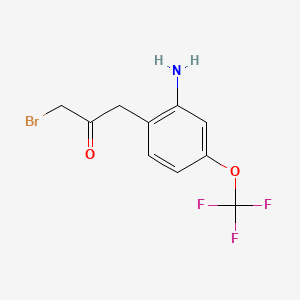
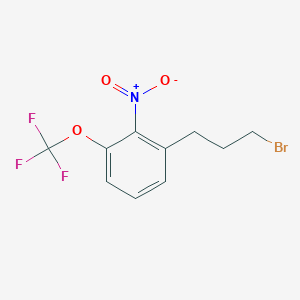
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
